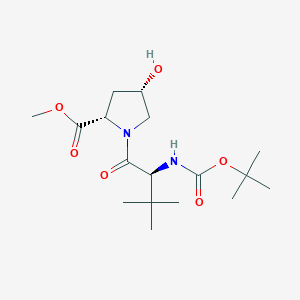

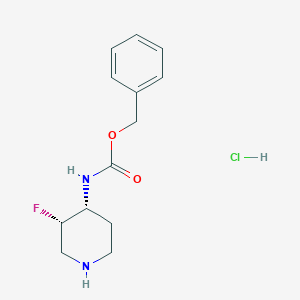

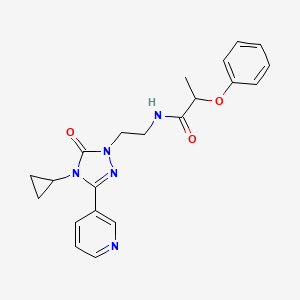

![molecular formula C10H8N4O2 B2863617 Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate CAS No. 950057-07-5](/img/structure/B2863617.png)

Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate is a chemical compound with the molecular formula C10H8N4O2 . It has an average mass of 216.196 Da and a monoisotopic mass of 216.064728 Da .

Synthesis Analysis

The synthesis of analogs of pyrazolo[1,5-a]pyrimidine, which includes Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate, has been reported by Patnaik and coworkers . The process involves the condensation of 1,3-diketone with ethyl 3-amino-1H-pyrazole-4-carboxylate in acetic acid, followed by ester hydrolysis and subsequently coupling with amines or anilines .Molecular Structure Analysis

The InChI code for Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate is 1S/C10H8N4O2/c1-2-16-10(15)8-3-4-12-9-7(5-11)6-13-14(8)9/h3-4,6H,2H2,1H3 . The InChI key is LFHGGGJZEGYNRG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate is a powder at room temperature . It has a melting point of 106-107 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure is amenable to various chemical reactions, making it ideal for constructing complex molecules. For instance, it can undergo substitution reactions where the ethyl ester group is replaced with other functional groups, leading to a wide array of derivatives with potential applications in medicinal chemistry and materials science .

Medicinal Chemistry

In medicinal chemistry, Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate is used to synthesize compounds with potential pharmacological activities. Its pyrimidine core is a common motif in drugs that target various diseases, including cancer, viral infections, and metabolic disorders. Researchers utilize this compound to create libraries of analogs for high-throughput screening against biological targets .

Antifungal Agents

The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its antifungal properties. Derivatives synthesized from Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate have shown activity against a range of fungal species, such as Candida albicans and Aspergillus niger. This research is crucial in the development of new antifungal drugs, especially in the face of rising drug resistance .

Anticancer Research

Compounds derived from Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate are being investigated for their anticancer potential. The pyrimidine ring system can interfere with the proliferation of cancer cells by targeting key enzymes involved in DNA synthesis. This line of research is significant for discovering novel chemotherapeutic agents .

Material Science

In the field of materials science, this compound’s derivatives can be used to create organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The electronic properties of the pyrimidine ring make it suitable for electron transport layers in these devices .

Chemical Biology

Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate can be tagged with fluorescent groups or other markers to study biological systems. These derivatives can act as probes to visualize cellular processes, track the location of biomolecules, or measure the activity of enzymes in real-time .

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound are being tested for their herbicidal and pesticidal activities. The pyrimidine core can be modified to target specific pests or weeds, offering a more tailored approach to crop protection .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Zukünftige Richtungen

While the specific future directions for this compound are not mentioned in the search results, the broad biological activities of pyrazolo[1,5-a]pyrimidines suggest that they could be further explored for potential applications in various fields, including neuroprotection and anti-inflammatory treatments .

Eigenschaften

IUPAC Name |

ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2/c1-2-16-10(15)8-3-4-12-9-7(5-11)6-13-14(8)9/h3-4,6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHGGGJZEGYNRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=NC2=C(C=NN12)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

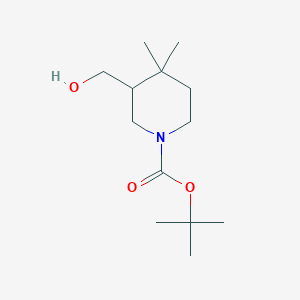

![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2-methoxyphenyl)ethylsulfanyl]acetamide](/img/structure/B2863542.png)

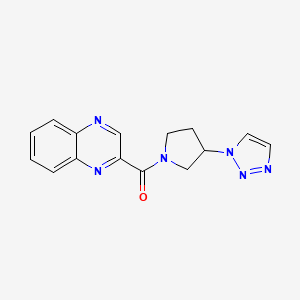

![2-Cyclopropyl-5-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2863545.png)

![(2S)-1-(1,1-Dioxo-1,2-benzothiazol-3-yl)-N-[2-(prop-2-enoylamino)ethyl]pyrrolidine-2-carboxamide](/img/structure/B2863548.png)

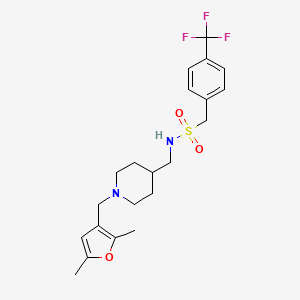

![5-[1-(4-Isopropylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2863550.png)